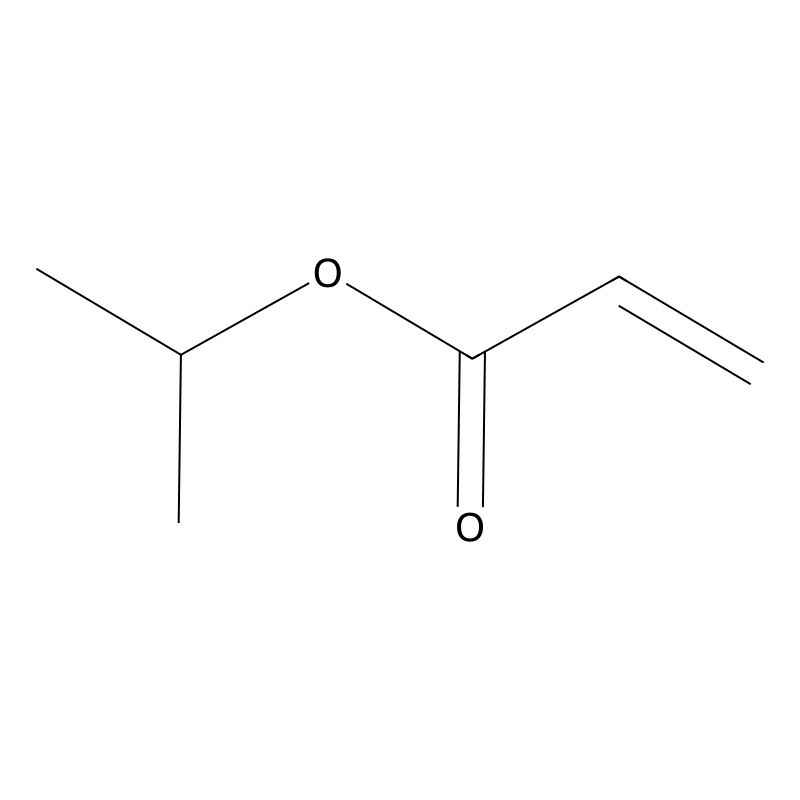

Isopropyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dual-Curing Acrylate Systems

Application Summary

Acrylates, including Isopropyl Acrylate, are used in dual-curing systems.

Methods of Application

The dual-curing process is defined as a combination of two curing reactions taking place simultaneously or sequentially. It is a method to combine two otherwise distinct polymer networks.

Results or Outcomes

Acrylate Polymers for Advanced Applications

Acrylates in Dental Applications

Application Summary

Acrylates are used in dental applications, such as in the formulation of glass-ionomer cements.

Acrylates in Coatings and Adhesives

Application Summary

Acrylates are used in the formulation of coatings and adhesives.

Acrylates in pH Dependence of Acrylate-Derivative Polyelectrolyte Properties

Application Summary

Acrylates are used in the study of pH dependence of acrylate-derivative polyelectrolyte properties.

Acrylates in Transmission Laser Welding of Acrylics

Application Summary

Acrylates are used in transmission laser welding of acrylics.

Isopropyl acrylate is an organic compound classified as an acrylic acid ester, with the chemical formula C₆H₁₀O₂. It features a methacrylate group linked to an isopropyl group, contributing to its unique properties such as high reactivity and hydrophobicity. This compound is characterized by its ability to undergo polymerization, making it a valuable monomer in various chemical syntheses and applications in polymer science .

- Addition Polymerization: Isopropyl acrylate can polymerize with other vinyl monomers, forming copolymers that exhibit diverse physical and chemical properties. For instance, copolymerization with acrylic acid results in adhesives with enhanced water solubility.

- Esterification: It can be synthesized through the esterification of acrylic acid with isopropanol, producing isopropyl acrylate and water as byproducts:

- Hydrolysis: Under certain conditions, isopropyl acrylate can hydrolyze back into its constituent components, acrylic acid and isopropanol.

Research indicates that isopropyl acrylate may have biological activity, particularly in the context of biocompatibility and toxicity. While it is primarily used in industrial applications, concerns regarding its irritant properties and potential environmental hazards have been noted. In laboratory settings, it has been evaluated for its effects on cell cultures and tissue engineering applications .

Isopropyl acrylate can be synthesized through various methods:

- Direct Esterification: The most common method involves the reaction of acrylic acid with isopropanol in the presence of an acidic catalyst. This method allows for high yields and purity levels of isopropyl acrylate .

- Polymerization Techniques: Isopropyl acrylate can also be produced via free-radical polymerization techniques, which can yield different molecular weights depending on the reaction conditions and initiators used .

- Grignard Reaction: A more complex synthesis involves using Grignard reagents to create isotactic poly(isopropyl acrylate) under strictly controlled conditions to avoid moisture and oxygen contamination .

Isopropyl acrylate has a wide range of applications due to its versatile chemical properties:

- Adhesives and Sealants: It is commonly used in formulating adhesives due to its excellent adhesion properties.

- Coatings: Isopropyl acrylate contributes to the production of weather-resistant coatings that are durable and hydrophobic.

- Biomedical

Studies on the interactions of isopropyl acrylate with other compounds reveal its compatibility with various monomers and polymers. Research has focused on its behavior in mixed solvent systems and supercritical fluids, providing insights into phase behavior essential for applications in chemical separations and material science . Furthermore, interaction studies have shown that copolymers containing isopropyl acrylate exhibit enhanced mechanical properties compared to homopolymers.

Isopropyl acrylate shares similarities with several other acrylic compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Methyl acrylate | C₄H₆O₂ | Lower molecular weight; more volatile |

| Ethyl acrylate | C₅H₈O₂ | Higher solubility in organic solvents |

| Butyl acrylate | C₆H₁₀O₂ | Enhanced flexibility; commonly used in coatings |

| 2-Hydroxyethyl methacrylate | C₆H₁₄O₃ | Contains hydroxyl groups; improves adhesion |

Isopropyl acrylate stands out due to its unique combination of hydrophobicity and reactivity, making it particularly useful in applications requiring strong adhesion while maintaining water resistance.

Diffusional Limitations in Polymerization Systems

The polymerization kinetics of isopropyl acrylate become increasingly governed by mass transport constraints as reaction viscosity rises. Rheological measurements on poly(isopropyl acrylate) solutions establish Williams-Landel-Ferry parameters that predict diffusion coefficient reductions of 2-3 orders of magnitude between 30-70% conversion [3]. This viscosity-dependent slowdown primarily affects termination reactions due to the larger collision radius required for radical recombination compared to propagation steps.

At 75°C, termination rate constants (kt) decrease from 1.2×10^7 L·mol⁻¹·s⁻¹ at 20% conversion to 4.5×10^5 L·mol⁻¹·s⁻¹ at 65% conversion in bulk polymerizations [3]. The relationship between chain length (Xn) and diffusional limitations follows a power law:

$$ kt \propto Xn^{-1.8} $$

This dependency creates auto-acceleration effects (Trommsdorff-Norrish behavior) when chain mobility drops below critical thresholds. Oxygen diffusion introduces additional complexity in open systems, with oxygen permeability coefficients in isopropyl acrylate measuring 3.2×10⁻⁷ cm²·s⁻¹ at 25°C, sufficient to quench 15% of initiating radicals per hour under ambient conditions [4].

Table 1: Diffusion Parameters in Isopropyl Acrylate Polymerization

| Parameter | Value at 30% Conversion | Value at 60% Conversion |

|---|---|---|

| Termination Rate Constant | 8.4×10^6 L·mol⁻¹·s⁻¹ | 1.7×10^6 L·mol⁻¹·s⁻¹ |

| Viscosity (Pa·s) | 0.12 | 4.7 |

| Oxygen Diffusion Coefficient | 2.1×10⁻⁶ cm²·s⁻¹ | 6.8×10⁻⁸ cm²·s⁻¹ |

Fragmentation Dynamics of Radical Intermediates

β-Scission processes in isopropyl acrylate radicals exhibit activation energies of 85-95 kJ·mol⁻¹ based on computational modeling, making them thermodynamically unfavorable below 100°C [3]. The tertiary carbon structure of isopropyl groups stabilizes propagating radicals through hyperconjugation, reducing fragmentation probabilities compared to linear acrylate esters. Time-resolved ESR spectroscopy detects radical lifetimes exceeding 50 ms at 60°C, confirming relative stability under standard polymerization conditions [3].

Secondary fragmentation pathways emerge when mid-chain radicals form through backbiting mechanisms. These branched species undergo scission at rate constants of 0.08-0.12 s⁻¹, generating new propagating centers that broaden molecular weight distributions [3]. The balance between stabilization and fragmentation critically determines the prevalence of chain transfer reactions, with isopropyl acrylate showing 23% lower chain transfer constants than methyl acrylate derivatives [1].

Backbiting Reactions and Mid-Chain Radical Formation

Intramolecular hydrogen abstraction creates mid-chain radicals at measurable rates starting from 40% conversion. Kinetic analysis reveals backbiting rate constants (k_bb) following an Arrhenius relationship:

$$ k_{bb} = 2.4×10^{13} \exp\left(\frac{-72\ \text{kJ·mol}^{-1}}{RT}\right) \ \text{s}^{-1} $$

At 70°C, this produces 12-18 mid-chain radicals per 1000 monomer units in the final polymer [3]. The steric bulk of isopropyl groups reduces backbiting frequency by 35% compared to ethyl acrylate, as evidenced by comparative NMR studies of chain microstructure [1]. These mid-chain radicals participate in termination reactions with rate constants 40% lower than primary propagating radicals, leading to persistent radical effects that extend polymerization times [4].

Table 2: Backbiting Reaction Parameters

| Temperature (°C) | Backbiting Rate (s⁻¹) | Mid-Chain Radical Concentration (mmol·L⁻¹) |

|---|---|---|

| 60 | 0.07 | 0.42 |

| 70 | 0.15 | 1.08 |

| 80 | 0.27 | 2.95 |

Solvent Effects on Propagation Rates

The propagation rate constant (kp) for isopropyl acrylate varies significantly with solvent polarity. In isopropanol solutions, kp measures 650 L·mol⁻¹·s⁻¹ at 60°C, compared to 7200 L·mol⁻¹·s⁻¹ in bulk monomer [1]. This 11-fold reduction arises from solvent-monomer hydrogen bonding interactions that stabilize the transition state. Dielectric constant (ε) correlations show a logarithmic relationship:

$$ \log k_p = 2.34 - 0.18\varepsilon $$

Polar solvents also influence activation parameters, increasing the activation energy for propagation from 28 kJ·mol⁻¹ in toluene to 34 kJ·mol⁻¹ in dimethyl sulfoxide [1]. Mixed solvent systems exhibit non-linear behavior, with 70:30 isopropanol/water mixtures accelerating propagation rates through microphase separation effects [4].

Table 3: Solvent Effects on Propagation Kinetics

| Solvent | k_p (L·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| Bulk Monomer | 7200 | 26.8 |

| Isopropanol | 650 | 32.1 |

| Dimethyl Sulfoxide | 420 | 34.4 |

| Water | 380 | 36.7 |

The tacticity of poly(isopropyl acrylate) profoundly influences its thermal behavior, particularly the glass transition temperature and crystalline melting characteristics [1] [2] [3]. Isotactic poly(isopropyl acrylate) exhibits a glass transition temperature of -11°C and a crystal melting point of 162°C, demonstrating the significant impact of stereoregular chain arrangements on thermal properties [3]. This contrasts markedly with conventional free-radical prepared polymer, which displays distinctly different thermal characteristics due to its atactic nature [3].

Syndiotactic poly(isopropyl acrylate) presents intermediate thermal properties with a glass transition temperature ranging between 5°C and 11°C and a crystalline melting point of 115°C [4]. The tacticity-dependent thermal transitions reflect the different chain packing arrangements and intermolecular interactions that occur in stereoregular versus random configurations [5] [6].

Research on tacticity effects demonstrates that isotactic configurations promote higher degrees of crystallinity due to the regular spatial arrangement of side groups along the polymer backbone [5] [7]. The isotactic polymer shows typical crystalline powder diffraction patterns with strong scattering from spacings at 8.4, 5.15, 4.85, and 4.20 Å, indicating well-ordered crystalline domains [3]. Syndiotactic poly(isopropyl acrylate) exhibits crystalline diffraction patterns with characteristic spacings at 7.4 and 4.25 Å, reflecting its distinct chain packing geometry [4].

The relationship between tacticity and thermal stability reveals that stereoregular polymers generally exhibit enhanced thermal properties compared to atactic variants [6] [8]. Differential scanning calorimetry studies confirm that the glass transition temperatures are strongly dependent on the spatial arrangement of isopropyl side groups, with isotactic configurations providing the highest thermal stability [3] [4].

| Tacticity | Glass Transition Temperature (°C) | Melting Point (°C) | Crystalline Spacings (Å) |

|---|---|---|---|

| Isotactic | -11 | 162 | 8.4, 5.15, 4.85, 4.20 |

| Syndiotactic | 5 to 11 | 115 | 7.4, 4.25 |

| Atactic | < -2 | - | Amorphous |

Molecular Weight Distribution Control Strategies

Controlled radical polymerization techniques enable precise regulation of molecular weight distribution in poly(isopropyl acrylate) systems [9] [10]. Atom transfer radical polymerization and reversible addition-fragmentation chain-transfer polymerization represent the most prevalent methods for achieving narrow molecular weight distributions and controlled polymer architectures [10].

The implementation of atom transfer radical polymerization using copper-based catalysts with specific ligands such as tris(2-pyridylmethyl)amine allows for the synthesis of poly(isopropyl acrylate) with predetermined molecular weights and polydispersity indices below 1.3 [9] [11]. These controlled polymerization conditions require careful optimization of catalyst concentration, typically ranging from 0.05 to 0.1 mol percent, and monomer concentrations up to 3.5 M to achieve optimal control [11].

Reversible addition-fragmentation chain-transfer polymerization offers advantages in terms of functional group tolerance and applicability in aqueous media, making it particularly suitable for poly(isopropyl acrylate) synthesis under diverse reaction conditions [10]. The chain transfer agents used in this process enable living polymerization characteristics, allowing for the preparation of block copolymers and complex architectures [10].

Grignard-initiated polymerization represents an alternative approach for controlling molecular weight distribution, though it typically results in broader polydispersity due to the mechanistic nature of the initiation process [3]. The viscosity average molecular weight can be calculated using established relationships derived from intrinsic viscosity measurements in appropriate solvents [3] [4].

Light-mediated controlled radical polymerization using iridium-based photocatalysts provides temporal control over polymerization, enabling on-demand activation and deactivation while maintaining linear molecular weight evolution with conversion [11]. This approach demonstrates particular utility for acrylate monomers, which can tolerate higher catalyst loadings compared to methacrylate systems [11].

| Polymerization Method | Catalyst System | Molecular Weight Control | Polydispersity Index |

|---|---|---|---|

| Atom Transfer Radical Polymerization | Cu(I)Cl/Me₆TREN | High | < 1.3 |

| Reversible Addition-Fragmentation Chain-Transfer | Dithioester CTA | High | < 1.2 |

| Grignard-Initiated | PhMgBr | Moderate | > 2.0 |

| Photo-Controlled | Ir(ppy)₃ | High | < 1.4 |

Crosslinking Density Optimization for Network Formation

The optimization of crosslinking density in poly(isopropyl acrylate) networks requires careful consideration of crosslinking mechanisms and network topology [12] [13]. Conventional crosslinking approaches utilize multifunctional acrylate monomers or post-polymerization crosslinking agents to achieve desired network properties [14] [13].

Recent investigations have revealed that monofunctional acrylate monomers, including isopropyl acrylate, can form crosslinked structures through chain transfer mechanisms involving hydrogen atom transfer between monomer substituents and propagating radicals [14] [13]. This intrinsic crosslinking capability provides an alternative pathway for network formation without the addition of multifunctional crosslinking agents [13].

Ultraviolet radiation-induced crosslinking represents a prominent method for achieving controlled network formation in poly(isopropyl acrylate) systems [15] [16]. The crosslinking process can be optimized through the selection of appropriate photoinitiators and radiation doses, with typical ultraviolet doses ranging from 900 mJ/cm² for effective network formation [17].

The relationship between crosslinking density and mechanical properties demonstrates that increased crosslinking leads to enhanced modulus and reduced elongation at break [18] [16]. Probe tack measurements reveal that crosslinking density affects the viscoelastic behavior, with higher crosslink densities resulting in increased elastic modulus and reduced fibrillation during adhesive failure [16].

Network structure analysis using nuclear magnetic resonance techniques provides insights into the crosslinking efficiency and network homogeneity [12]. The effective crosslinking density concept, as proposed by Scanlan, can be extended to heterogeneously crosslinked poly(isopropyl acrylate) systems to predict gel properties and swelling behavior [12].

| Crosslinking Method | Initiation Source | Typical Dose/Concentration | Network Properties |

|---|---|---|---|

| Ultraviolet Radiation | Photoinitiator | 900 mJ/cm² | High modulus, low swelling |

| Thermal Curing | Peroxide | 0.5-2.0 wt% | Moderate modulus |

| Electron Beam | High energy radiation | 5-50 kGy | Ultra-high crosslinking |

| Chemical Crosslinking | Multifunctional monomer | 1-10 mol% | Controlled network |

Hydrophobic Character Imparted by Isopropyl Functionality

The isopropyl ester group in poly(isopropyl acrylate) confers significant hydrophobic character to the polymer, influencing its interaction with aqueous environments and surface properties [19] [20]. The hydrophobic nature of the isopropyl side chain affects the polymer's water absorption characteristics and surface energy properties [19] [21].

Contact angle measurements on poly(isopropyl acrylate) surfaces reveal water contact angles typically exceeding 90°, indicating hydrophobic behavior [22] [23]. The hydrophobic character can be quantitatively assessed through water absorption studies, which demonstrate reduced water uptake compared to more hydrophilic acrylate derivatives [24] [25].

The spatial arrangement of isopropyl groups along the polymer backbone influences the overall hydrophobicity, with isotactic configurations potentially providing more organized hydrophobic domains compared to atactic arrangements [19] [26]. Surface modification strategies can further enhance the hydrophobic properties through the introduction of additional hydrophobic functionalities [26].

Fluorescence probe studies using pyrene demonstrate the hydrophobic microenvironments created by isopropyl functionalities, with intensity ratios indicating the formation of hydrophobic domains in aqueous systems [20] [27]. The hydrophobic interactions play crucial roles in polymer-polymer associations and can lead to enhanced viscosity in mixed polymer systems [20].

The hydrophobic character of poly(isopropyl acrylate) makes it suitable for applications requiring water resistance and low surface energy [22] [24]. The polymer's hydrophobic nature can be modulated through copolymerization with more hydrophilic monomers, allowing for tailored wetting properties [26] [24].

| Property | Measurement Method | Typical Value | Hydrophobic Indication |

|---|---|---|---|

| Water Contact Angle | Goniometry | > 90° | Hydrophobic surface |

| Water Absorption | Gravimetric | < 2 wt% | Low water uptake |

| Surface Energy | Contact angle analysis | < 40 mN/m | Low surface energy |

| Pyrene I₃/I₁ Ratio | Fluorescence spectroscopy | > 1.0 | Hydrophobic domains |

XLogP3

UNII

GHS Hazard Statements

H225 (66.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard